MNI-136
Description
Contextualization of MNI-136 within Modern Chemical Biology and Pharmaceutical Research
This compound is a chemical compound that has garnered attention within the fields of modern chemical biology and pharmaceutical research, primarily as a tool for investigating specific biological targets. Chemical biology employs chemical principles and techniques to study and manipulate biological systems, while pharmaceutical research focuses on discovering and developing new therapeutic agents citeab.comnih.gov. Small molecules like this compound play a crucial role in these disciplines by enabling researchers to probe protein function, elucidate signaling pathways, and validate potential drug targets. The study of this compound is contextualized within the broader effort to understand the intricate mechanisms of biological processes and identify molecular targets for therapeutic intervention, particularly in areas related to neurological and psychiatric disorders where its primary target is implicated.
Historical Development and Discovery of this compound Scaffold
This compound is identified by the CAS Number 946619-20-1 and has the molecular formula C20H14BrN3O with a molecular weight of 392.25. Its chemical structure represents a specific molecular scaffold. While the precise historical details regarding the initial synthesis or the specific discovery process of the this compound scaffold in the context of its biological activity are not extensively detailed in the provided search results, its characterization as a small molecule with defined chemical properties is fundamental to its use in research. The development of chemical scaffolds is a key aspect of medicinal chemistry and drug discovery, providing a molecular backbone upon which further structural modifications can be made to optimize activity and selectivity towards biological targets.
Overview of Key Biological Targets and Therapeutic Research Areas for this compound
The primary biological target identified for this compound is the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This compound functions as a negative allosteric modulator (NAM) of mGluR2. Metabotropic glutamate receptors, including mGluR2, are a class of G protein-coupled receptors (GPCRs) that play significant roles in modulating synaptic transmission in the central nervous system. These receptors are considered promising targets for the treatment of various brain disorders.
Research findings indicate that this compound can influence the activity of mGluR2. Studies using mGluR2 reconstituted into nanodiscs have shown that this compound significantly decreased the basal rate of GTPγS exchange, a measure of receptor activity. The potency of this compound as a NAM of mGluR2 was quantified, with an IC50 value reported in the nanomolar range.
The targeting of mGluR2 by this compound suggests its potential utility as a research tool to investigate the physiological and pathophysiological roles of this specific receptor subtype. The therapeutic research areas potentially influenced by studies with mGluR2 NAMs like this compound are related to conditions where modulating mGluR2 activity may have a therapeutic benefit, such as certain neurological and psychiatric disorders.
| Compound Name | Biological Target | Activity Type | IC50 (nM) | Reference |
| This compound | mGluR2 | Negative Allosteric Modulator (NAM) | 430 ± 60 |
Properties
CAS No. |
946619-20-1 |
|---|---|
Molecular Formula |
C21H16BrN3O |
Molecular Weight |
406.28 |
IUPAC Name |
8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+ |
InChI Key |
BLAQAVITPVXJJS-HKOYGPOVSA-N |
SMILES |
O=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MNI-136; MNI 136; MNI136. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mni 136
Strategies for MNI-136 Synthesis
The synthesis of this compound involves the construction of its distinct thienopyrimidine and indole (B1671886) moieties and their subsequent coupling. The thienopyrimidine scaffold itself can be accessed through various reported methods.
Original Synthetic Routes to the Thienopyrimidine Scaffolding of this compound
The thienopyrimidine core, a bicyclic system comprising a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, is a common scaffold in medicinal chemistry, and several synthetic routes exist for its preparation. Two main strategies are generally employed: constructing the thiophene ring first and then building the pyrimidine ring upon it, or vice versa. scielo.brscielo.br The former approach, starting from a thiophene derivative, appears to be more extensively researched for thieno[2,3-d]pyrimidine (B153573) derivatives, which is the orientation found in this compound. scielo.brscielo.br
One common method to access thieno[2,3-d]pyrimidin-4-one derivatives involves the reaction of an aminothiophene derivative bearing an electrophilic center (such as an ester or nitrile) with a carbonyl or amine reactant. encyclopedia.pub For instance, a condensation reaction between an aminothiophene substrate and formamide (B127407) at high temperatures can yield 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones with good yields. encyclopedia.pub Another route involves the reaction of substituted 2-aminothiophene-3-carbonitrile (B183302) with substituted acetic acid in the presence of phosphoryl trichloride. scielo.brscielo.br Cyclization reactions between 2-aminothiophene-3-carbonitrile and acyl chloride have also been used to synthesize thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br
Alternatively, the thienopyrimidine system can be constructed from pyrimidine derivatives, although this route is less common. scielo.brscielo.br One such possibility involves the Thorpe-Ziegler cyclization, starting from a six-membered ring bearing a mercaptocarbonitrile group. nih.gov Substitution with alkyl chloroacetate (B1199739) followed by deprotonation can lead to cyclization under basic conditions, yielding thienopyrimidin-4-one. nih.gov
Specific to the thieno[2,3-d]pyrimidine core present in this compound, which features a 6-(2,2,2-trifluoroethyl) substituent and an amino group at the 4-position, the synthesis would involve incorporating these specific functional groups and the trifluoroethyl moiety during or after the construction of the bicyclic system. americanelements.com
Methodological Advancements in this compound Analog Synthesis
The synthesis of this compound analogs often builds upon the established routes for the thienopyrimidine core and the indole ring, focusing on introducing variations at specific positions, particularly on the indole ring and the linker connecting the two core structures. nih.gov Medicinal chemistry efforts aimed at developing improved menin-MLL inhibitors, starting from scaffolds like MI-2-2, led to the identification of this compound, which incorporated a cyano-indole ring connected to the thienopyrimidine core via a piperidine (B6355638) linker. nih.gov
Subsequent analog synthesis involves modifying the this compound structure to optimize properties such as potency, selectivity, and pharmacokinetic profiles. This typically involves synthetic routes that allow for the systematic variation of substituents at different positions. For example, modifications have been explored on the indole ring of this compound at three specific substitution sites (R1, R2, and R3) to improve potency and drug-like characteristics. nih.gov This suggests synthetic strategies that enable the introduction of diverse chemical groups at these positions on the indole moiety before or after its coupling to the thienopyrimidine-piperidine fragment.
While specific detailed synthetic schemes for each analog (MI-463, MI-503, MI-538) were not extensively detailed in the search results beyond their structures and the general strategy of indole ring modification, the process likely involves standard coupling reactions to link the modified indole precursors with the thienopyrimidine-piperidine intermediate. nih.gov The synthesis of the thienopyrimidine-piperidine part itself would involve forming the thienopyrimidine core and then attaching the piperidine linker, likely through nucleophilic substitution or reductive amination reactions.
Microwave-assisted organic synthesis has been noted as an efficient tool for the synthesis of thieno[2,3-d]pyrimidine derivatives, potentially applicable to analog synthesis by reducing reaction time and improving efficiency. scielo.brscielo.br
Structural Modification and Analog Development
Rational Design Principles for this compound Derivatives (e.g., MI-463, MI-503, MI-538)
The rational design of this compound derivatives like MI-463, MI-503, and MI-538 is guided by the binding mode of the lead compound to its target, the menin protein. nih.gov this compound was developed as an improved scaffold based on earlier inhibitors, introducing the cyano-indole ring linked to the thienopyrimidine core via a piperidine. nih.gov Its potent inhibitory activity and strong binding affinity to menin made it a suitable starting point for further optimization. nih.gov
Based on the crystal structure and binding mode of this compound to menin, researchers explored specific substitution sites on the indole ring (designated as R1, R2, and R3) to enhance potency and drug-like properties. nih.gov The design principles focused on optimizing interactions within the menin binding site. For instance, modifications at R2 were aimed at optimizing hydrophobic contacts, while changes at R1 and R3 were designed to improve polar interactions. nih.gov
MI-463 and MI-503 were identified as lead compounds by combining the most effective substituents on the indole ring. nih.gov MI-503, in particular, was shown to occupy specific pockets (F9 and P13) on menin and form hydrogen bonds with key residues like Tyr276, Trp341, and Glu366, as validated by crystal structure analysis. nih.gov This detailed understanding of the binding interactions provides a strong basis for the rational design of new analogs.
MI-538 (also referred to as compound 27 in some literature) was developed through systematic exploration of substituents on the indole ring of this compound (compound 1), with the goal of simultaneously optimizing activity and druglike properties. nih.govebi.ac.ukrcsb.org This rational design process led to a compound with significantly increased activity, selectivity, polarity, and improved pharmacokinetic profile compared to this compound. nih.govebi.ac.ukrcsb.org
The design process often involves structure-based approaches, utilizing techniques such as fluorescence polarization assays to assess inhibition of the menin-MLL interaction and isothermal titration calorimetry to measure binding affinity to menin. nih.gov Co-crystallization experiments with menin and the inhibitors provide crucial structural information to guide further modifications. nih.gov
Positional and Substituent Effects on Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents, particularly on the indole ring. The systematic exploration of modifications at the R1, R2, and R3 positions on the indole moiety of this compound has revealed clear structure-activity relationships (SAR). nih.gov
For example, the optimization efforts that led to MI-463 and MI-503 involved identifying substituents that improved potency and binding affinity. nih.gov These improvements are directly related to how the new substituents interact with the amino acid residues in the menin binding pocket, such as through hydrophobic interactions or hydrogen bonding. nih.gov
The development of MI-538 further highlights the importance of substituent effects. nih.govebi.ac.ukrcsb.org Modifications on the indole ring of this compound resulted in MI-538 having increased activity and selectivity. nih.govebi.ac.ukrcsb.org This indicates that specific substituents at particular positions on the indole ring are crucial for optimal interaction with the menin target and for achieving desired pharmacological properties.
Molecular Pharmacology and Mechanism of Action of Mni 136
Primary Molecular Target Identification and Characterization
The primary molecular target of MNI-136 is the interaction between the protein menin and the Mixed Lineage Leukemia (MLL) protein, also known as KMT2A. This interaction is crucial for the oncogenic function of MLL fusion proteins, which are frequently involved in aggressive acute leukemias nih.govaacrjournals.org.
Elucidation of Menin-MLL Interaction Disruption by this compound
This compound functions by specifically inhibiting the protein-protein interaction between menin and MLL medchemexpress.comcaymanchem.comselleckchem.com. By blocking this interaction, this compound prevents the formation of the menin-MLL complex nih.gov. This disruption is considered a promising therapeutic strategy for leukemias driven by MLL rearrangements nih.govaacrjournals.org. Structure-based design approaches, utilizing the crystal structure of related menin-inhibitor complexes, were employed in the development and optimization of thienopyrimidine-based menin-MLL inhibitors, including this compound nih.gov. This compound was developed by incorporating a cyano-indole ring connected to a thienopyrimidine core via a piperidine (B6355638) linker nih.gov.
Binding Kinetics and Affinity Profiling of this compound with Target Proteins
This compound demonstrates potent inhibitory activity and strong binding affinity to menin nih.gov. Studies have reported an IC₅₀ of 31 nM and a Kᴅ of 23.6 nM for this compound in inhibiting the menin-MLL protein-protein interaction medchemexpress.comcaymanchem.com. Binding affinity to menin has been assessed using techniques such as Isothermal Titration Calorimetry (ITC) nih.gov.
Here is a summary of the binding affinity data:
| Interaction | IC₅₀ (nM) | Kᴅ (nM) | Method |
| Menin-MLL Interaction | 31 | 23.6 | Fluorescence Polarization (FP), ITC nih.govmedchemexpress.comcaymanchem.com |
Downstream Molecular Pathway Modulation
The disruption of the menin-MLL interaction by this compound leads to the modulation of several downstream molecular pathways, impacting epigenetic regulation and gene expression.
Impact on Histone Methyltransferase Activity and Epigenetic Regulation
The menin-MLL complex is involved in recruiting MLL to target genes, which is critical for its role in histone methyltransferase activity, specifically the methylation of H3K4 researchgate.net. By disrupting the menin-MLL interaction, this compound is thought to interfere with this recruitment and subsequent histone methylation, thereby impacting epigenetic regulation biorxiv.org. While the search results mention the impact on histone methylation in the context of menin-MLL inhibition generally, direct experimental data specifically detailing this compound's quantitative impact on histone methyltransferase activity was not explicitly found within the provided snippets. However, other menin-MLL inhibitors with similar mechanisms have been shown to disrupt target gene expression biorxiv.org.
Regulation of Oncogenic Gene Expression (e.g., HOXA9, MEIS1)
MLL fusion proteins are known to upregulate the expression of oncogenic genes such as HOXA9 and MEIS1, which contributes to enhanced cell proliferation and blocked hematopoietic differentiation in leukemia aacrjournals.orgencyclopedia.pub. Inhibitors of the menin-MLL interaction, including variants derived from the same scaffold as this compound, have been shown to reduce the expression of HOXA9 and MEIS1 genes researchgate.net. This downregulation of key oncogenic drivers is a significant aspect of this compound's mechanism of action in the context of MLL-rearranged leukemias aacrjournals.orgresearchgate.net.
Influence on Androgen Receptor (AR) Signaling Pathway
Beyond its role in leukemia, this compound has also been shown to influence the Androgen Receptor (AR) signaling pathway, particularly in the context of prostate cancer medchemexpress.comcaymanchem.comselleckchem.comresearchgate.netnih.govmdpi.com. This compound can block AR signaling and has potential for use in castration-resistant tumors medchemexpress.comcaymanchem.com. It inhibits DHT-induced expression of androgen receptor target genes selleckchem.comnih.gov. Studies in prostate cancer cells have shown that this compound inhibits AR-mediated transcription by primarily blocking the recruitment of the MLL complex (specifically ASH2L, a component of the complex) to AR target genes, while the interaction between menin and AR itself is largely retained at relevant concentrations nih.gov. This compound has been shown to reduce the transcription of AR target genes like TMPRSS2 and FKBP5 researchgate.netmdpi.com. The effect of this compound on cell proliferation in AR-dependent cell lines has been observed to be similar to that of established anti-androgens selleckchem.comnih.gov.
This compound has also been identified as a potential inhibitor for endometrial cancer by regulating the HIF pathway, a mechanism distinct from its actions in AML and prostate cancer mdpi.comresearchgate.netresearchgate.net.
Modulation of Hypoxia-Inducible Factor (HIF) Pathway Components (e.g., Nos2, Nos3, Cav1)
Research indicates that this compound can inhibit the Hypoxia-Inducible Factor (HIF) signaling pathway. In studies involving endometrial cancer organoids, this compound treatment directly downregulated the expression of multiple components of the HIF pathway, including Nos2, Nos3, and Cav1. researchgate.netresearchgate.netmdpi.com This downregulation is associated with the inhibition of tumor growth. researchgate.netresearchgate.netmdpi.com The HIF pathway is known to modulate genes related to inflammatory response, immune response, and cell signal transduction, and plays a role in cellular adaptation to hypoxia. nih.govnih.govdovepress.com Nos2 (Nitric Oxide Synthase 2) and Nos3 (Nitric Oxide Synthase 3) are involved in producing nitric oxide, a signaling molecule with diverse cellular effects, including roles in vasodilation and responses to hypoxia. nih.govuchicago.edu Cav1 (Caveolin-1) is a protein involved in various cellular processes, including signal transduction and transport.
Data on the relative expression levels of Nos2, Nos3, and Cav1 in endometrial cancer organoids treated with MI-136 (a variant of this compound) compared to controls have been reported. researchgate.net
| Gene | Relative Expression Level (Treated vs. Control) |
| Nos2 | Decreased researchgate.net |
| Nos3 | Decreased researchgate.net |
| Cav1 | Decreased researchgate.net |
Cellular and Subcellular Effects
This compound exerts its effects at the cellular and subcellular levels through targeted interactions and modulation of cellular processes.
Disruption of Protein-Protein Interactions within MLL Complex
A key mechanism of action of this compound is the disruption of protein-protein interactions, particularly within the Mixed Lineage Leukemia (MLL) complex. This compound is described as an inhibitor of the menin-MLL protein-protein interaction. medchemexpress.com This interaction is considered an attractive therapeutic target, especially in acute leukemias with MLL rearrangements, where menin functions as a critical oncogenic cofactor of MLL fusion proteins. nih.govnih.govonclive.com this compound and similar compounds, such as MI-503, disrupt the association between MLL1 and its cofactor Menin. biorxiv.org Studies in prostate cancer cells have shown that this compound can inhibit the menin-MLL interaction at concentrations as low as 10 μM. nih.gov This disruption can lead to decreased recruitment of components of the MLL complex, such as ASH2L, to target gene promoters. nih.gov
This compound demonstrates potent inhibitory activity and strong binding affinity to menin, providing a scaffold for further modifications aimed at improving potency and drug-like properties. nih.gov The compound was developed through structure-based design, introducing a cyano-indole ring connected to a thienopyrimidine core via a piperidine linker. nih.gov
Data on the binding affinity and inhibitory activity of this compound on the menin-MLL interaction have been reported:
| Interaction | IC50 (nM) | Kd (nM) |
| Menin-MLL interaction | 31 medchemexpress.com | 23.6 medchemexpress.com |
Induction of Apoptosis in Cancer Cell Lines
This compound has been shown to induce apoptosis in various cancer cell lines. biocompare.commyskinrecipes.comresearchgate.net In breast cancer cell lines such as MCF7 and T47D, this compound treatment has been shown to enhance apoptosis, particularly when combined with PI3K inhibitors. researchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Induction of apoptosis is a common strategy in cancer therapy. nih.gov
Data on the effect of this compound on cell viability and apoptosis in specific cancer cell lines are available:
| Cell Line | Effect on Viability | Effect on Apoptosis | Reference |
| VCaP | Inhibited biocompare.com | Induced biocompare.com | biocompare.com |
| LNCaP | Inhibited medchemexpress.com | Not specified | medchemexpress.com |
| 22RV1 | Inhibited medchemexpress.com | Not specified | medchemexpress.com |
| MCF7 | Reduced viability (especially in combination) researchgate.net | Enhanced (especially in combination) researchgate.net | researchgate.net |
| T47D | Reduced viability (especially in combination) researchgate.net | Not specified | researchgate.net |
Cell Cycle Modulation
Modulation of the cell cycle is another cellular effect associated with this compound. The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is fundamental to cancer development. researchgate.netfrontiersin.orgnih.gov Inhibitors like this compound that disrupt key protein interactions can influence cell cycle progression. While the provided search results don't offer detailed data on how this compound specifically modulates the cell cycle phases, the inhibition of proliferation in cancer cell lines medchemexpress.combiocompare.com suggests an impact on cell cycle progression. Cell cycle modulation is a known strategy in cancer therapy, with some agents inducing arrest at specific checkpoints. nih.govnih.gov
Preclinical Efficacy of Mni 136 in Disease Models
Hematological Malignancies
MNI-136 and other menin-MLL inhibitors have been investigated for their therapeutic potential in leukemias characterized by specific genetic alterations, such as MLL gene rearrangements and NPM1 mutations. These abnormalities are known to be dependent on the menin-MLL interaction for their oncogenic activity.
In Vitro Studies on MLL-Rearranged Leukemia Cell Lines (e.g., MV-4-11, MOLM-13)
Research on menin inhibitors has consistently demonstrated their potent cytotoxic effects on leukemia cell lines harboring MLL rearrangements. The MV-4-11 and MOLM-13 cell lines, which are well-established models for MLL-rearranged acute myeloid leukemia (AML), have been shown to be highly sensitive to this class of drugs. While specific IC50 values for this compound in these cell lines are not widely published, studies on closely related menin inhibitors provide strong evidence of efficacy. For instance, the menin inhibitor VTP50469 has been shown to be very sensitive in both MOLM-13 and MV-4-11 cell lines researchgate.net. Another study highlighted that treatment with a menin inhibitor led to a significant decrease in the viability of these cells nih.gov. Combination therapies involving menin inhibitors have also shown synergistic effects in reducing the viability of MV-4-11 and MOLM-13 cells nih.gov.
The mechanism of action involves the disruption of the menin-MLL fusion protein interaction, which leads to the downregulation of key target genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in the leukemic cells iu.edu.
Efficacy in NPM1-Mutated Acute Myeloid Leukemia (AML) Models
Mutations in the Nucleophosmin 1 (NPM1) gene are one of the most common genetic alterations in AML. The leukemogenic activity in NPM1-mutated AML is also dependent on the interaction with menin. Preclinical models have shown that menin inhibitors are effective in this subtype of AML researchgate.netfrontiersin.org. Menin inhibitors have demonstrated the ability to induce differentiation and inhibit the proliferation of NPM1-mutated AML cells. While specific data for this compound in NPM1-mutated AML models is limited in the public domain, the therapeutic potential of targeting the menin-MLL interaction in this context is well-supported by studies on other inhibitors within the same class.
In Vivo Xenograft Models of Leukemia
Solid Tumors
Recent research has expanded the investigation of menin-MLL inhibitors to solid tumors, with promising results in endometrial cancer.
Endometrial Cancer Research
An organoid-based drug screening identified this compound as a potential inhibitor for endometrial cancer nih.govchenliulab.org. This study demonstrated that this compound significantly inhibits the growth of endometrial cancer organoids researchgate.netresearchgate.net.
The therapeutic effect of this compound was validated in vitro, showing a dose-dependent inhibition of organoid growth researchgate.net. Higher concentrations of this compound were found to completely block the growth and even induce the death of tumor organoids chenliulab.org. The half-maximal inhibitory concentration (IC50) of this compound in these endometrial cancer organoids was determined to be 4.5 µM chenliulab.orgresearchgate.net.
The study further elucidated the mechanism of action, revealing that this compound's efficacy in endometrial cancer is mediated through the regulation of the HIF pathway, a distinct mechanism from its action in leukemia nih.govnih.gov.
| Compound | Cancer Model | Parameter | Value | Source |
|---|---|---|---|---|
| This compound | Endometrial Cancer Organoids | IC50 | 4.5 µM | chenliulab.orgresearchgate.net |
The in vivo efficacy of this compound was also confirmed in an orthotopic mouse model of endometrial cancer, where the compound was shown to repress tumor growth nih.gov.
In Vivo Orthotopic Models of Endometrial Cancer
Research has demonstrated the in vivo efficacy of this compound in orthotopic models of endometrial cancer. In a study utilizing a mouse model with orthotopically implanted endometrial cancer cells, treatment with this compound led to a significant repression of tumor growth. The therapeutic effect of this compound was validated in this in vivo setting, showcasing its potential as a treatment for endometrial cancer. nih.govnih.gov
The study involved monitoring tumor progression through methods such as luciferase fluorescence signal intensity. The results indicated a notable inhibition of in vivo tumor growth in the this compound treated group compared to the vehicle-treated control group. Furthermore, the administration of this compound was associated with an increase in the average survival of the mice with endometrial cancers. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Tumor Growth | Significant repression of in vivo tumor growth | nih.gov |
| Tumor Growth Inhibition | Noticeable inhibition compared to vehicle control, measured by luciferase fluorescence | nih.gov |
| Average Survival | Increased average survival in treated mice | nih.gov |
Prostate Cancer Research
In vitro studies have shown that this compound is effective against androgen receptor (AR)-positive prostate cancer cell lines. Cell viability assays demonstrated that cell lines such as VCaP, LNCaP, and 22RV1 are sensitive to this compound. tmc.edu Treatment with this compound was found to block DHT-induced cell proliferation in the AR-dependent cell lines LNCaP and VCaP. tmc.edu The inhibitory effect of this compound on cell proliferation was comparable to that of MDV-3100, a second-generation anti-androgen. tmc.edu
Furthermore, this compound treatment inhibited the DHT-induced expression of AR target genes. nih.gov A notable reduction in the expression of prostate-specific antigen (PSA) protein was observed in both VCaP and LNCaP cells following treatment with this compound. nih.gov Microarray analysis of DHT-stimulated VCaP cells pre-treated with this compound revealed that the compound blocked the induction of genes that are upregulated by androgens. nih.gov Additionally, treatment with this compound was shown to induce apoptosis in VCaP cells. nih.gov
| Cell Line | Effect of this compound | Reference |
|---|---|---|
| VCaP | Sensitive to this compound, blockage of DHT-induced proliferation, inhibition of PSA expression, induction of apoptosis | tmc.edunih.gov |
| LNCaP | Sensitive to this compound, blockage of DHT-induced proliferation, inhibition of PSA expression | tmc.edunih.gov |
| 22RV1 | Sensitive to this compound | tmc.edu |
The efficacy of this compound has also been evaluated in in vivo models of castration-resistant prostate cancer (CRPC). In a study using VCaP xenografts, treatment with this compound resulted in a modest but statistically significant reduction in tumor volume. tmc.edu
To specifically investigate the effect of this compound in a castration-resistant setting, mice bearing VCaP xenografts were castrated. Following tumor regrowth, the mice were treated with this compound. The results showed a significant decrease in the growth of these castration-resistant VCaP tumors when compared to vehicle-treated controls, highlighting the potential of targeting the menin-MLL complex in hormone-refractory prostate cancer. tmc.edu
Breast Cancer Research
Based on the available preclinical data, there is no specific information detailing the combination strategies of this compound with PI3K inhibitors in hormone receptor-positive breast cancer or its direct modulation of PI3K/AKT signaling.
Other Cancer Types (e.g., Lung Cancer, Salivary Gland Tumors)
While extensive preclinical data for MI-136 is most prominent in hematological malignancies and certain solid tumors like prostate and endometrial cancer, the underlying mechanism of menin-MLL inhibition suggests a broader potential. Inhibitors of the menin-MLL1 interaction have demonstrated significant tumor-suppressive capabilities in preclinical models of several cancers, including lung cancer nih.gov.
The therapeutic rationale in lung cancer is linked to the MLL1's role in epigenetic dysregulation. For instance, in KRAS-driven lung tumors, the loss of MLL has been shown to attenuate tumorigenesis, indicating that targeting this pathway with an inhibitor like MI-136 could be a viable therapeutic strategy nih.gov. Specifically, menin-MLL inhibitors can block the expression of genes like Rasgrf1, which in turn inhibits the activity of Kras and limits the proliferation of Kras-mutant lung cancer cells nih.gov.
In the context of salivary gland cancers, the relevance of the menin-MLL pathway has also been highlighted. Research has shown that the Wnt-driven MLL1 epigenome plays a regulatory role in salivary gland and head and neck cancers, suggesting that the menin-MLL interaction is a potential therapeutic target in these malignancies nih.gov. However, direct preclinical studies evaluating the efficacy of MI-136 specifically in salivary gland tumor models are not yet widely published.
Organoid Models in MI-136 Research
Patient-derived organoids (PDOs) have emerged as a critical preclinical tool, offering a three-dimensional (3D) model that more accurately recapitulates the complex architecture and cellular heterogeneity of a patient's tumor compared to traditional two-dimensional (2D) cell cultures nih.gov. These miniature, self-organizing structures are grown from a patient's own tumor tissue and are increasingly used for drug screening and to investigate the mechanisms of drug action, bridging the gap between bench research and clinical application.
Development and Application of Tumor Organoids for Drug Screening
The development of tumor organoids allows for the creation of large biobanks representing a wide spectrum of cancer types and subtypes. These biobanks serve as a powerful platform for high-throughput screening (HTS) of novel therapeutic compounds. Unlike immortalized cell lines, which can undergo genetic drift over time, organoids preserve the original tumor's genetic and phenotypic features, making them more predictive of a patient's response to treatment.
The application of this technology has been demonstrated in research involving menin-MLL inhibitors. In one study, an organoid-based drug screening was pivotal in identifying a menin-MLL inhibitor as a potential therapeutic agent for endometrial cancer. This screening highlighted the compound's ability to inhibit the growth of endometrial cancer organoids in vitro.
Below is a data table summarizing the inhibitory concentration (IC50) values of MI-136 in various cancer cell lines, illustrating its activity.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 5.59 |
| VCaP | Prostate Cancer | 7.15 |
| 22rv1 | Prostate Cancer | 5.37 |
| Endometrial Cancer Organoids | Endometrial Cancer | 4.5 |
Data sourced from multiple preclinical studies.
Utility of Organoids for Mechanistic Studies of MI-136 Action
Beyond drug screening, tumor organoids provide an invaluable platform for conducting detailed mechanistic studies to understand how a compound like MI-136 exerts its therapeutic effect. Because organoids mimic the in vivo tumor environment, they allow researchers to study drug-target engagement and downstream cellular signaling pathways in a more clinically relevant context.
The utility of organoids for elucidating the mechanism of action of MI-136 has been shown in endometrial cancer models. Research using these organoids revealed that MI-136, by inhibiting the menin-MLL interaction, directly downregulates the expression of multiple components within the HIF (hypoxia-inducible factor) signaling pathway nih.gov. This disruption of the HIF pathway was identified as the key mechanism through which MI-136 inhibits tumor growth in this cancer type nih.gov. Such detailed mechanistic insights are crucial for biomarker discovery and for identifying patient populations most likely to respond to the therapy.
Structure Activity Relationship Sar and Computational Studies of Mni 136
Detailed SAR Analysis of MNI-136 Scaffold
SAR analysis of the this compound scaffold has focused on identifying key regions and substituents that influence its potency and selectivity in inhibiting the Menin-MLL interaction. acs.orgamericanelements.comnih.gov
Identification of Key Pharmacophores for Menin-MLL Interaction
The interaction between Menin and MLL involves Menin binding to short peptides within MLL, specifically the high-affinity Menin-binding motif (MBM1). researchgate.netrcsb.org Small molecule inhibitors like this compound are designed to mimic these interactions and bind to the MLL binding site on Menin. rcsb.orgresearchgate.net
Based on the binding mode of this compound to Menin, specific regions of the molecule have been identified as crucial for the interaction. nih.gov These include the cyano-indole ring, the thienopyrimidine core, and the piperidine (B6355638) linker. nih.govinfona.plontosight.ai The indole (B1671886) nitrogen of this compound, for example, is involved in a hydrogen bond interaction with residues on Menin, such as Glu363 and Glu366. umich.edu The thienopyrimidine core and the trifluoroethyl group attached to it also contribute to the binding. americanelements.comontosight.ai
Impact of Substitutions on Potency and Selectivity
Systematic exploration of substitutions on the this compound scaffold, particularly on the indole ring, has been performed to improve its properties. nih.govosti.govacs.org Three main substitution sites on the indole ring (R1, R2, and R3) were explored to optimize hydrophobic contacts (at R2) or polar interactions (at R1 and R3). nih.gov
Modifications at these positions have a significant impact on potency and drug-like properties. nih.govacs.orgumich.edu For instance, the unsubstituted position 3 of the indole ring was found to be optimal, with substituents at this position generally decreasing in vitro potency. umich.edu The goal of these substitutions was to enhance potency, selectivity for MLL leukemia cells over control cell lines, solubility, and metabolic stability. acs.orgumich.edu
These medicinal chemistry efforts, guided by SAR, led to the identification of more potent analogs, such as MI-463 and MI-503, which were developed by combining optimized substituents on the indole ring. nih.gov These optimized compounds showed improved binding affinities and cellular activities compared to this compound. nih.gov For example, MI-463 and MI-503 bind to Menin with low nanomolar affinities and potently inhibit the Menin-MLL interaction. nih.gov
Computational Modeling and Docking Studies
Computational methods, including molecular modeling and docking studies, have played a vital role in understanding the interaction of this compound and its analogs with Menin and in guiding the design of improved inhibitors. acs.orgamericanelements.comnih.govresearchgate.net
Ligand-Protein Interaction Prediction for this compound and Menin-MLL
Computational docking studies predict the binding orientation and conformation of this compound within the MLL binding site on Menin. acs.orgamericanelements.comnih.govresearchgate.net These studies utilize the crystal structure of Menin, often in complex with inhibitors, to model the interaction. nih.govumich.eduresearchgate.netoup.com
Docking simulations help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the Menin binding pocket. nih.govumich.edu For example, the crystal structure of Menin bound to an analog like MI-503 has validated the predicted binding mode, showing the compound occupying specific pockets (F9 and P13) and forming hydrogen bonds with residues like Tyr276, Trp341, and Glu366. nih.gov These predictions are crucial for understanding the molecular determinants of binding affinity and guiding structural modifications.
In Silico Approaches for Analog Design and Optimization
In silico approaches, such as structure-based design and virtual screening, have been extensively used in the design and optimization of this compound analogs. osti.govacs.orgresearchgate.net Based on the understanding of the Menin-MLL interaction interface and the binding mode of initial hits like this compound, computational tools are used to design new compounds with potentially improved binding affinity and pharmacokinetic properties. osti.govacs.orgresearchgate.netacs.org
These approaches involve designing libraries of potential analogs and using docking and scoring functions to predict their binding to Menin. researchgate.net Furthermore, in silico methods can help assess the potential impact of structural modifications on properties like solubility and metabolic stability. acs.orgumich.edu The iterative process of computational design, synthesis, and experimental validation has been effective in developing more potent and drug-like Menin-MLL inhibitors, such as MI-538, which was developed through the optimization of the this compound scaffold using structure-based design and medicinal chemistry. researchgate.netacs.orgebi.ac.uk
Data Table: In vitro Activity of this compound
| Compound | Assay | IC₅₀ (nM) | Kᴅ (nM) |
| This compound | Fluorescence Polarization | 31 | - |
| This compound | Isothermal Titration Calorimetry | - | 24 |
| This compound | Isothermal Titration Calorimetry | - | 23.6 |
Note: IC₅₀ values represent the concentration required for 50% inhibition, and Kᴅ values represent the dissociation constant, indicating binding affinity.
Data Table: Cellular Activity of this compound
| Compound | Cell Line | Assay | GI₅₀ (µM) |
| This compound | MLL-AF9 transformed murine bone marrow cells | MTT cell viability | 0.55 |
Note: GI₅₀ represents the concentration for 50% growth inhibition.
Analytical Methodologies for Mni 136 Research
Assays for Target Engagement and Pathway Modulation
Assessing how MNI-136 interacts with its target, the Menin-MLL complex, and how this interaction modulates downstream biological pathways is fundamental to understanding its effects.
Fluorescence Polarization Assays for Menin-MLL Interaction
Fluorescence Polarization (FP) assays are a common technique used to measure the binding affinity of small molecules to proteins and to identify inhibitors of protein-protein interactions. selleckchem.comucsd.edu In the context of this compound research, FP assays are utilized to assess the compound's ability to disrupt the interaction between Menin and MLL. This typically involves using a fluorescently labeled peptide derived from MLL that binds to Menin. selleckchem.comucsd.edu When the fluorescent peptide is bound to Menin, its tumbling in solution is slow, resulting in high fluorescence polarization. ucsd.edu If a small molecule like this compound competes with the peptide for the Menin binding site, it displaces the labeled peptide, which then tumbles faster, leading to a decrease in fluorescence polarization. ucsd.edu The extent of this decrease is proportional to the binding affinity and concentration of the inhibitor. selleckchem.comucsd.edu FP assays allow for the determination of IC50 values, representing the concentration of the inhibitor required to displace 50% of the bound fluorescent ligand. selleckchem.com Studies on Menin-MLL inhibitors, including analogs of this compound, have successfully used FP assays to demonstrate their in vitro inhibitory activity. nih.govumich.edu For example, a FAM-labeled fluorescent probe based on an MLL1 peptide has been used, with its equilibrium dissociation constant (Kd) to menin protein determined by monitoring total fluorescence polarization. ucsd.edu
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during a molecular binding event. malvernpanalytical.commosbri.eumpg.deresearchgate.net This allows for the determination of key thermodynamic parameters of the interaction, including binding affinity (Kd or KA), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). malvernpanalytical.commosbri.eumpg.deresearchgate.net ITC provides a complete thermodynamic profile of the interaction and can elucidate the mechanisms underlying molecular interactions. malvernpanalytical.commosbri.eu In this compound research, ITC is employed to quantitatively assess the binding affinity of this compound to Menin. nih.gov By titrating the compound into a solution containing Menin, the heat changes upon binding are measured, providing a direct assessment of the interaction's strength and thermodynamics. malvernpanalytical.commosbri.eu This method complements FP assays by providing a more comprehensive thermodynamic understanding of the binding event. malvernpanalytical.commosbri.eu Studies have used ITC to assess the binding affinity of this compound and its analogs to menin, typically performed at controlled temperatures like 25 °C. nih.gov
Gene Expression Analysis (e.g., RNA-seq, Microarray, qPCR) for Downstream Targets
The Menin-MLL interaction plays a critical role in regulating the transcription of genes essential for the proliferation and survival of leukemia cells. ashpublications.org Inhibiting this interaction with compounds like this compound is expected to modulate the expression of these downstream target genes. ashpublications.org Various gene expression analysis techniques are used to study these changes. RNA sequencing (RNA-seq), microarrays, and quantitative PCR (qPCR) are prominent methods employed for this purpose. mdpi.combiosistemika.combiocompare.com
RNA-seq is a high-throughput sequencing technology that provides a comprehensive view of the transcriptome, allowing for the identification and quantification of all RNA molecules in a sample. biosistemika.comnih.gov It is particularly useful for discovering novel transcripts and isoforms and offers a large dynamic range for expression quantification. biosistemika.comnih.govrna-seqblog.com
Microarrays are platforms containing probes for a large number of known genes, enabling the simultaneous measurement of their expression levels. mdpi.combiosistemika.com While less comprehensive than RNA-seq for novel transcript discovery, microarrays are still valuable for surveying the expression of a defined set of genes. biosistemika.combiocompare.com
Quantitative PCR (qPCR) is a highly sensitive and quantitative method used to measure the expression levels of specific genes. mdpi.combiosistemika.com It is often used to validate findings from RNA-seq or microarray experiments or to focus on a smaller number of target genes with high precision. biosistemika.comrna-seqblog.com
In MLL-rearranged leukemia, Menin-MLL fusion proteins aberrantly activate the expression of genes such as HOXA and MEIS1, which are crucial for maintaining the leukemic state. Research on Menin-MLL inhibitors has shown that treatment with these compounds leads to the downregulation of these key genes. Gene expression analysis techniques are used to quantify the reduction in the mRNA levels of these and other affected genes following this compound treatment, providing evidence of pathway modulation. ashpublications.org
Immunoblotting and Protein Analysis Techniques
Immunoblotting, commonly known as Western blotting, is a widely used technique for the detection and quantification of specific proteins in a sample. nih.govyoutube.combio-rad.combu.edu This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govyoutube.combio-rad.combu.edu The binding of the primary antibody and a labeled secondary antibody allows for the visualization and quantification of the protein of interest. youtube.combio-rad.combu.edu
In the context of this compound research, immunoblotting is used to analyze the protein levels of Menin, MLL fusion proteins, and downstream protein targets affected by the inhibition of the Menin-MLL interaction. nih.gov For example, it can be used to confirm the presence of MLL fusion proteins in leukemia cell lines and to assess whether this compound treatment impacts the stability or expression levels of Menin or MLL fusion proteins. ashpublications.org Furthermore, as Menin-MLL inhibition affects the transcription of certain genes, immunoblotting can be used to examine the resulting changes in the protein levels of the products of these genes. nih.gov This provides complementary information to gene expression analysis, confirming whether changes in mRNA levels translate into corresponding changes in protein abundance. nih.gov
Cell-Based Assays
Cell-based assays are essential for evaluating the biological effects of this compound on living cells, particularly cancer cells where the Menin-MLL interaction is dysregulated.
Cell Viability and Proliferation Assays (e.g., IC50 determination)
Cell viability and proliferation assays are fundamental for assessing the efficacy of this compound in reducing the growth and survival of cancer cells. These assays measure the number of viable cells or their metabolic activity after treatment with varying concentrations of the compound. nih.govnih.govresearchgate.net A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability or proliferation by 50% compared to untreated control cells. nih.govnih.govwaocp.org
Various methods are used for cell viability and proliferation assays, including:
MTT assay: This colorimetric assay measures the metabolic activity of cells based on the reduction of a tetrazolium dye by viable cells. nih.govwaocp.org
CellTiter-Glo® assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells, providing a measure of viable cells. promega.com
Direct cell counting: Using methods like trypan blue exclusion with a hemocytometer or automated cell counters to count viable cells directly.
Studies on this compound and related Menin-MLL inhibitors have consistently shown that these compounds effectively block the proliferation and induce apoptosis in human MLL leukemia cell lines. selleckchem.com Cell viability and proliferation assays are used to determine the potency of this compound in different cell lines, often those harboring specific MLL translocations. selleckchem.com The IC50 values obtained from these assays provide a quantitative measure of the compound's effectiveness in a cellular context. nih.govwaocp.org
Here is an example of how IC50 data might be presented based on research findings on Menin-MLL inhibitors in cell lines:
| Cell Line (MLL-Rearrangement) | Assay Type | IC50 Value (µM) | Source (Illustrative) |
| MOLM-13 (MLL-AF9) | Cell Viability (e.g., MTT/CT-G) | ~0.1 - 0.5 | Research Paper X |
| MV4;11 (MLL-AF4) | Cell Viability (e.g., MTT/CT-G) | ~0.05 - 0.3 | Research Paper Y |
| KOPN-8 (MLL-AF4) | Cell Viability (e.g., MTT/CT-G) | ~0.2 - 0.8 | Research Paper Z |
These assays are crucial for demonstrating the cellular efficacy of this compound and comparing its potency across different leukemia subtypes or against other potential therapeutic agents. nih.govnih.gov
Clonogenicity Assays
Clonogenicity assays are a fundamental tool in cancer research used to assess the ability of a single cell to grow into a large colony, reflecting its reproductive viability and proliferative capacity. These assays measure the long-term effects of a treatment on cell survival and proliferation.
In studies involving this compound, clonogenicity assays have been utilized to determine its impact on the colony-forming ability of cancer cells. Research has shown that this compound, identified as an MLL-Menin inhibitor, can impair clonogenicity in certain cancer cell lines. Specifically, in hormone receptor-positive (HR⁺), PIK3CA-mutant breast cancer cells, treatment with this compound has been shown to reduce clonogenicity. nih.govresearchgate.netbiorxiv.org This effect was also observed when MLL1 inhibitors, including this compound, were used in combination with PI3K inhibitors such as alpelisib (B612111) or taselisib, resulting in impaired clonogenicity compared to monotherapy. nih.govresearchgate.netbiorxiv.org
The reduction in clonogenicity suggests that this compound affects the long-term survival and proliferative potential of these cancer cells. Experiments typically involve treating cells with varying concentrations of this compound, alone or in combination, and then allowing them to grow for an extended period (e.g., 17-19 days) before fixing and staining the resulting colonies for counting. nih.govbiorxiv.org
While specific numerical data for this compound monotherapy from the search results is limited in detail, the comparative findings highlight its role in reducing colony formation, particularly in combination studies.
| Treatment Group | Effect on Clonogenicity (vs. Control) |
| This compound alone | Impaired |
| This compound + PI3K inhibitors (e.g., alpelisib, taselisib) | Reduced significantly compared to monotherapy |
Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Assays designed to detect apoptosis measure various markers indicative of this process, such as changes in cell membrane permeability, DNA fragmentation, or the activation of caspases.
Research investigating this compound has also employed apoptosis detection assays to evaluate its ability to induce cell death. Studies have indicated that while this compound's primary mechanism involves inhibiting MLL-Menin interaction, its impact on apoptosis is notable, particularly when combined with other therapeutic agents. nih.govbiorxiv.org
In the context of HR⁺, PIK3CA-mutant breast cancer, the combination of MLL1 inhibition, including with this compound, and PI3K inhibition has been shown to enhance apoptosis. nih.govbiorxiv.org This suggests a synergistic effect where the combined treatment more effectively triggers the programmed cell death pathway in these cancer cells than either treatment alone. Apoptosis assays were performed in these studies to quantify the extent of cell death induced by the treatments. nih.gov
Although detailed data on the specific apoptosis detection methods used or quantitative results for this compound alone were not extensively provided in the search snippets, the findings confirm that apoptosis induction is a relevant outcome measured in studies evaluating this compound, particularly in combination therapies targeting cancer cells.
Future Directions and Research Gaps
Exploration of MNI-136 in Additional Disease Contexts
While this compound and related menin-MLL inhibitors have shown activity in MLL-rearranged leukemias and certain solid tumors like prostate and endometrial cancer, their potential in a broader spectrum of diseases warrants investigation. Research indicates that menin plays a role in various biological processes beyond its interaction with MLL, suggesting potential therapeutic applications for this compound in other conditions. For instance, the menin-MLL complex has been implicated in the transcription of androgen receptor (AR) target genes, and this compound treatment has been shown to block the AR signaling pathway in prostate cancer cell lines, restricting the proliferation of castration-resistant tumors in mice mdpi.com. Additionally, this compound has been shown to inhibit endometrial tumor growth by downregulating components of the HIF pathway mdpi.com. Further research could explore the involvement of menin-MLL interactions or other menin-related pathways in different cancer types or non-oncological diseases where menin plays a critical role. This could involve in vitro screening against a wider panel of cell lines and in vivo studies in various disease models to identify new therapeutic indications.
Investigation of Synergistic Therapeutic Combinations Involving this compound
Exploring the potential of this compound in combination therapies is a critical future direction. Combining this compound with other therapeutic agents could lead to enhanced efficacy, reduced resistance, or lower required doses of individual drugs. Studies have already begun to investigate such combinations. For example, research has shown that combining PI3K and MLL1 inhibition, including the use of this compound or its analog MI-503, synergistically reduces cell viability and enhances apoptosis in models of hormone receptor-positive breast cancer researchgate.netresearchgate.net. These findings suggest that targeting both the PI3K and MLL pathways could be a promising strategy. Future research should systematically evaluate this compound in combination with various classes of anti-cancer drugs, such as chemotherapy agents, targeted therapies (e.g., kinase inhibitors), and immunotherapies, in different disease models. Identifying synergistic combinations could lead to more effective treatment regimens and potentially overcome resistance mechanisms encountered with monotherapy.
Advanced Structural Biology for this compound-Target Complexes
A deeper understanding of the structural interactions between this compound and its target proteins, particularly the menin-MLL complex, is crucial for rational drug design and the development of more potent and selective derivatives. While the binding mode of related inhibitors like MI-136 to menin has been explored nih.gov, detailed high-resolution structural information for this compound bound to its target in various relevant biological contexts is still needed. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide atomic-level insights into these interactions humantechnopole.itnih.gov. Such studies can reveal the precise binding pose of this compound, the conformational changes induced upon binding, and the critical residues involved in the interaction. This structural knowledge can then inform the design of novel this compound derivatives with improved binding affinity, specificity, and pharmacokinetic properties.
Development of Novel this compound Derivatives with Enhanced Potency and Selectivity
Building upon existing structure-activity relationship (SAR) studies of menin-MLL inhibitors, a key future direction is the design and synthesis of novel this compound derivatives. Research has shown that modifications at specific sites on the core structure of inhibitors like MI-136 can impact potency and drug-like properties nih.gov. For instance, exploration of substitution sites on the indole (B1671886) ring of MI-136 has aimed to optimize hydrophobic and polar interactions nih.gov. More potent and selective inhibitors, such as MI-463, MI-503, and MI-3454, have been developed through medicinal chemistry efforts, demonstrating improved activity in MLL leukemia cells mdpi.comnih.govresearchgate.net. Future work should focus on further refining the structural features of this compound to enhance its on-target activity, minimize off-target effects, and improve pharmacological properties like bioavailability and metabolic stability. This involves iterative cycles of rational design based on structural and biological data, synthesis of new compounds, and comprehensive in vitro and in vivo evaluation.
Application of this compound in Advanced Preclinical Models and Technologies (e.g., Patient-Derived Organoids, Humanized Animal Models)
To improve the translatability of preclinical findings to human patients, future research with this compound should increasingly utilize advanced preclinical models. Traditional 2D cell cultures and standard animal models have limitations in fully recapitulating the complexity of human diseases. Patient-derived organoids (PDOs), which are 3D cultures derived from patient tissues, can better mimic the architecture, heterogeneity, and physiological responses of human tumors mdpi.comnih.gov. These models offer a valuable platform for testing the efficacy of this compound and its combinations in a more patient-relevant setting, potentially informing personalized treatment strategies mdpi.comnih.gov. Humanized animal models, where human cells, tissues, or immune system components are introduced into immunocompromised animals, provide another avenue to study the effects of this compound in a more complex in vivo environment that partially mimics human physiology and immune responses. Applying this compound in these advanced models can provide more predictive data regarding its potential clinical efficacy and identify patient populations most likely to benefit from treatment.
Q & A
Q. What steps validate this compound’s selectivity in target-binding assays?
- Methodological Answer :
- Test against related off-target proteins (e.g., kinase family members) .
- Use competitive binding assays with known inhibitors to confirm specificity .
Advanced Methodological Challenges
Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?
- Methodological Answer :
- Train models on curated datasets of analogous compounds, incorporating descriptors like molecular weight, logP, and hydrogen-bonding capacity .
- Validate predictions with iterative synthesis and testing cycles .
Q. What approaches address this compound’s stability issues in long-term storage?
- Methodological Answer :
- Conduct accelerated stability studies under varying conditions (temperature, humidity) .
- Use spectroscopic monitoring (e.g., FTIR) to detect degradation products .
Cross-Disciplinary Collaboration
Q. How can researchers leverage open science platforms to share this compound data?
- Methodological Answer :
- Deposit raw data in repositories like Zenodo or Figshare with standardized metadata .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
